molecular formula C16H12ClNO2S B1273949 7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 588696-20-2

7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B1273949
CAS No.: 588696-20-2
M. Wt: 317.8 g/mol
InChI Key: BAJLRAAPIBVQPD-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H12ClNO2S and its molecular weight is 317.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Compounds : Research has shown the synthesis of new compounds using derivatives of 7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid. For instance, the synthesis of 11-aminosubstituted 6,8-dimethyl-12H-[1]-benzo[5,6]thiopyrano-[2,3-c]quinolin-12-ones, highlighting the versatility of these compounds in creating new molecular structures (Croisy-Delcey et al., 1991).

  • Antimalarial Activity : A study demonstrated the antimalarial activity of compounds synthesized from derivatives of 7-Chloro-8-methyl-quinoline-4-carboxylic acid. The study found significant in vitro activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Görlitzer et al., 2006).

  • Electrochemical Studies : Electrochemical studies have been conducted on derivatives of 7-Chloro-8-methyl-quinoline-4-carboxylic acid, providing insights into their electrochemical properties and potential applications in this field (Srinivasu et al., 1999).

  • Synthesis of Heterocyclic Compounds : There has been significant interest in synthesizing various heterocyclic compounds using 7-Chloro-8-methyl-quinoline-4-carboxylic acid derivatives. These studies contribute to the development of new compounds with potential applications in pharmaceuticals and materials science (Datoussaid et al., 2012).

  • Cytotoxic Activity and Molecular Docking Studies : Some derivatives of 7-Chloro-8-methyl-quinoline-4-carboxylic acid have been explored for their cytotoxic activity against various carcinoma cell lines. Molecular docking studies have also been conducted to understand their mode of action (Bhatt et al., 2015).

  • Photophysical Properties Study : Studies on the photophysical properties of quinoline-based fluorophores, which include derivatives of 7-Chloro-8-methyl-quinoline-4-carboxylic acid, have shown promising results. These compounds exhibit interesting properties like dual emissions and large Stokes shifts, making them potential candidates for applications in fluorescent materials (Padalkar & Sekar, 2014).

Future Directions

Quinoline and its derivatives have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . Therefore, future research could focus on exploring the potential applications of “7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid” in these fields.

Properties

IUPAC Name

7-chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-8-3-6-14(21-8)13-7-11(16(19)20)10-4-5-12(17)9(2)15(10)18-13/h3-7H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJLRAAPIBVQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163035
Record name 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588696-20-2
Record name 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588696-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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